2,3,4,9-Tetrahydro-1H-fluorene

Overview

Description

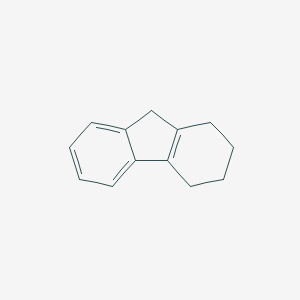

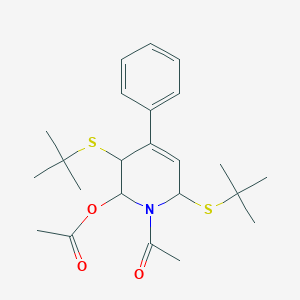

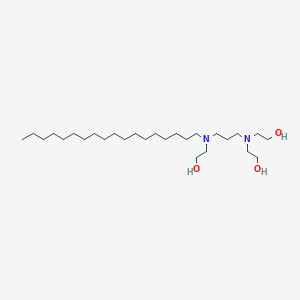

2,3,4,9-Tetrahydro-1H-fluorene is a chemical compound with the molecular formula C13H14 . It has a molecular weight of 170.25 g/mol . The IUPAC name for this compound is 2,3,4,9-tetrahydro-1H-fluorene .

Synthesis Analysis

A new range of liquid crystals containing the 2,3,4,9-tetrahydro-1H-fluorene system have been prepared . The introduction of 2,3,4,9-tetrahydro-1H-fluorene in typical liquid crystal structure leads to a decrease of melting point and the clearing point values .Molecular Structure Analysis

The molecular structure of 2,3,4,9-Tetrahydro-1H-fluorene can be represented by the canonical SMILES notation asC1CCC2=C(C1)CC3=CC=CC=C23 . This compound does not have any rotatable bonds . Chemical Reactions Analysis

A palladium-catalyzed cascade reaction involving domino Heck/intramolecular C−H arylation to construct 2,3,9,9 -tetrahydro-1 -fluorene derivatives was developed .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 3.2, indicating its lipophilicity . It does not have any hydrogen bond donors or acceptors . The topological polar surface area of the compound is 0 Ų . The compound is also characterized by a complexity value of 236 .Scientific Research Applications

Green Synthesis of 1-Aryl-2,3,4,9-Tetrahydro-1H-B-Carbolines

A series of 1-aryl-2,3,4,9-tetrahydro-1H-β-carbolines were synthesized using a green ultrasonic synthetic approach in an aqueous medium via the Pictet-Spengler reaction . This methodology has the advantage of high product yield and short reaction time compared to conventional heating and microwave irradiation methods .

Antimicrobial Activity

The synthesized 1-aryl-2,3,4,9-tetrahydro-1H-β-carbolines were screened for their antimicrobial activity. Some compounds exhibited significant activity against selected bacteria and fungi .

Anticancer Agents

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized . These compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Biological Activities

1-Aryl-2,3,4,9-tetrahydro-1H-β-carboline derivatives possess various biological activities including anticancer, antimicrobial, antithrombotic, antimalarial, antitubercular, antileishmanial, anti-HIV, and antiviral .

Antiyeast Properties

Some compounds had antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .

Molecular Docking Studies

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Design and Synthesis

The design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were achieved by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as tetrahydrocarbazole derivatives, have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .

Mode of Action

It has been observed that the oxidation of similar compounds, such as substituted 2,3,4,9-tetrahydro-1h-carbazoles, can lead to the formation of different products depending on the nature of the selected oxidant . This suggests that the compound may interact with its targets through oxidation processes.

Biochemical Pathways

The oxidation of similar compounds has been shown to result in the formation of various products, suggesting that the compound may affect multiple biochemical pathways .

Result of Action

Similar compounds have been associated with a broad spectrum of biological activity, suggesting that the compound may have diverse effects at the molecular and cellular level .

Action Environment

It’s worth noting that the oxidation of similar compounds has been shown to be influenced by various factors, including the type of oxidant, solvents, and the concentration of reactants .

properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1,3,5,7H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJLGICGNMAUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343246 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,9-Tetrahydro-1H-fluorene | |

CAS RN |

17057-95-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 2,3,4,9-tetrahydro-1H-fluorene impact the properties of liquid crystals?

A1: Research indicates that introducing the 2,3,4,9-tetrahydro-1H-fluorene moiety into typical liquid crystal structures primarily affects their thermal properties. [] It has been observed to lower both the melting point and clearing point values compared to similar structures incorporating fluorene or trans-cyclohexane. [] This suggests that 2,3,4,9-tetrahydro-1H-fluorene can influence the temperature range within which a liquid crystal exhibits its characteristic mesophases.

Q2: What are the potential advantages of using 2,3,4,9-tetrahydro-1H-fluorene in liquid crystal design?

A2: The ability of 2,3,4,9-tetrahydro-1H-fluorene to lower both melting and clearing points in liquid crystals is significant. [] This could allow for the development of liquid crystal mixtures with desirable operating temperature ranges for specific applications. For example, it might enable the creation of displays that function effectively at lower temperatures or with reduced power consumption.

Q3: What are the future research directions for 2,3,4,9-tetrahydro-1H-fluorene in material science?

A3: Further research is needed to fully understand the structure-property relationships of liquid crystals containing 2,3,4,9-tetrahydro-1H-fluorene. Exploring different molecular arrangements and substitutions on the 2,3,4,9-tetrahydro-1H-fluorene core could lead to materials with improved or novel properties beyond influencing melting and clearing points. [] Additionally, investigating its compatibility with other common liquid crystal components is crucial for developing practical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)